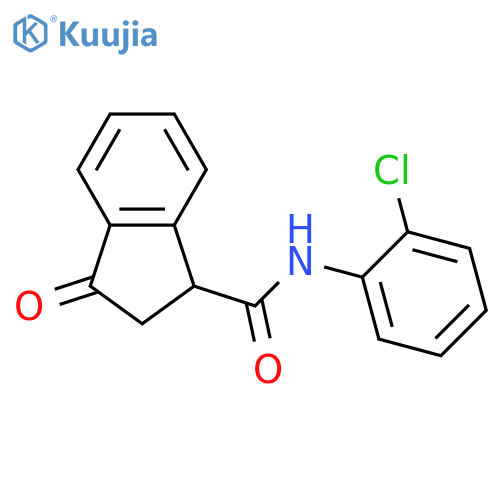Cas no 1207021-89-3 (N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide)

1207021-89-3 structure
商品名:N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
- N-(2-chlorophenyl)-3-oxo-1,2-dihydroindene-1-carboxamide
- SR-01000924475-1
- F5735-0074
- SR-01000924475
- AKOS024517356
- 1207021-89-3
-
- インチ: 1S/C16H12ClNO2/c17-13-7-3-4-8-14(13)18-16(20)12-9-15(19)11-6-2-1-5-10(11)12/h1-8,12H,9H2,(H,18,20)
- InChIKey: SUEAAYJXUVSFGU-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=CC=CC=C2Cl)=O)C2=C(C=CC=C2)C(=O)C1
計算された属性
- せいみつぶんしりょう: 285.0556563g/mol
- どういたいしつりょう: 285.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5735-0074-5mg |
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide |
1207021-89-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5735-0074-10mg |
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide |
1207021-89-3 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5735-0074-1mg |
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide |
1207021-89-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5735-0074-5μmol |
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide |
1207021-89-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5735-0074-25mg |
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide |
1207021-89-3 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F5735-0074-3mg |
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide |
1207021-89-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5735-0074-4mg |
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide |
1207021-89-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5735-0074-20μmol |
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide |
1207021-89-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5735-0074-30mg |
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide |
1207021-89-3 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F5735-0074-2mg |
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide |
1207021-89-3 | 2mg |
$59.0 | 2023-09-09 |
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
1207021-89-3 (N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide) 関連製品
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
